N,N-dimethyl-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]aniline
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Overview
Description
N,N-dimethyl-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a dimethylamino group attached to the aniline ring, along with a pyridine moiety linked via an ethyl bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]aniline typically involves the reaction of 4-dimethylaminobenzaldehyde with 2-(2-pyridyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N,N-dimethyl-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. The pyridine moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-[(pyridin-2-yliminomethyl)aniline]
- N-methyl-N-(pyridin-2-ylmethyl)aniline
- N-methyl-N-(pyridin-4-ylmethyl)aniline
Uniqueness
N,N-dimethyl-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]aniline is unique due to the presence of both dimethylamino and pyridine groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-19(2)17-9-7-15(8-10-17)14-20(3)13-11-16-6-4-5-12-18-16/h4-10,12H,11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIBTSWDTQXXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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